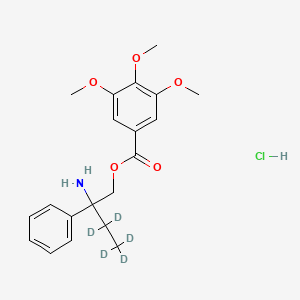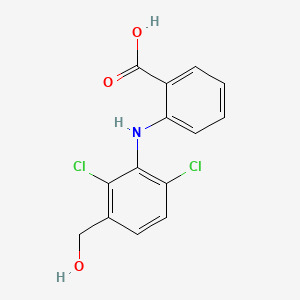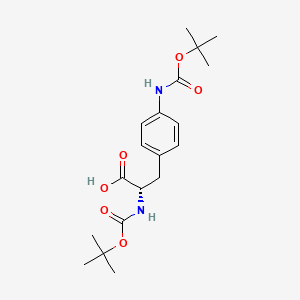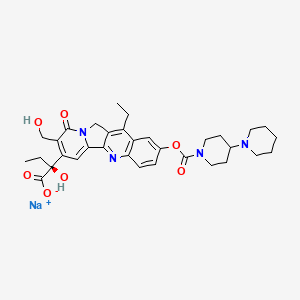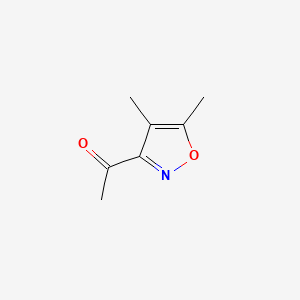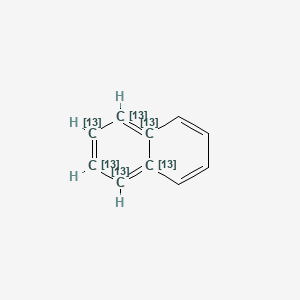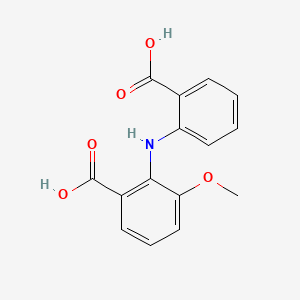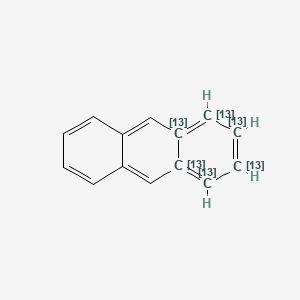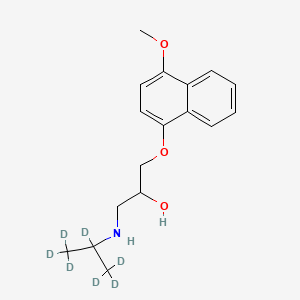
4-Methoxy Propranolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy Propranolol-d7 is a deuterated analog of 4-Methoxy Propranolol, which is a derivative of Propranolol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The molecular formula of this compound is C17H16D7NO3, and it has a molecular weight of 296.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Propranolol-d7 typically involves the deuteration of 4-Methoxy Propranolol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
4-Methoxy Propranolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-Methoxy Propranolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacology: Used as a reference standard in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of Propranolol derivatives.
Biochemistry: Employed in enzyme assays and receptor binding studies to investigate the interactions of Propranolol analogs with biological targets.
Medicine: Utilized in clinical research to develop new therapeutic agents for cardiovascular diseases and other medical conditions.
Industry: Applied in the development of new chemical processes and the synthesis of complex organic molecules
作用机制
4-Methoxy Propranolol-d7 exerts its effects by acting as a beta-adrenergic receptor antagonist. It binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
相似化合物的比较
Similar Compounds
Propranolol: A non-deuterated analog with similar pharmacological properties.
4-Hydroxy Propranolol: A metabolite of Propranolol with similar beta-blocking activity.
4-Methoxy Propranolol: The non-deuterated parent compound of 4-Methoxy Propranolol-d7
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, as well as in the development of new therapeutic agents .
属性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(4-methoxynaphthalen-1-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/i1D3,2D3,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-QLWPOVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676022 |
Source


|
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-02-7 |
Source


|
| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
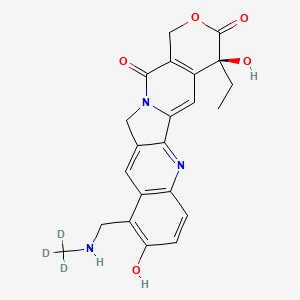
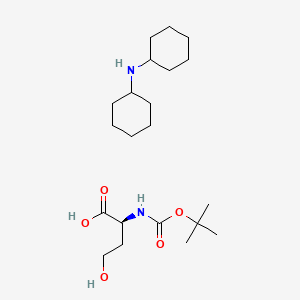
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)
